LogP (XLogP3-AA) Comparison: Increased Lipophilicity Versus Unsubstituted Pyrimidinylacetic Acid
The XLogP3-AA value (computed octanol-water partition coefficient) for (4-hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid is -0.9 [1]. In comparison, the unsubstituted 5-pyrimidinylacetic acid (CAS 5267-07-2) has a molecular weight of 138.12 g/mol and would be expected to exhibit lower lipophilicity due to the absence of the two methyl groups that contribute additional hydrophobic surface area [2]. The 2,6-dimethyl substitution pattern on the target compound increases lipophilicity by approximately 44 g/mol of additional methyl mass relative to the unsubstituted core scaffold. This difference in computed lipophilicity has implications for membrane permeability predictions in cell-based assays.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.9 |
| Comparator Or Baseline | Unsubstituted 5-pyrimidinylacetic acid (CAS 5267-07-2): expected lower lipophilicity; molecular weight 138.12 g/mol |
| Quantified Difference | ~44 g/mol additional methyl mass; target compound is ~1.32× molecular weight of unsubstituted scaffold |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The higher molecular weight and increased hydrophobic character from the 2,6-dimethyl substitution distinguish this compound from simpler pyrimidinylacetic acids in physicochemical property screening cascades, affecting predicted membrane permeability and solubility profiles.
- [1] PubChem. (2025). (2,6-Dimethyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetic acid - Computed Descriptors. PubChem CID 135399116. View Source
- [2] ChemSrc. (2018). 5-Pyrimidineacetic acid (CAS 5267-07-2). View Source
